molecular formula C15H23NO7 B5135667 N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B5135667
M. Wt: 329.35 g/mol
InChI Key: HFTZSAQEHUYSAL-UHFFFAOYSA-N
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Description

N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a chemical compound with a complex structure that includes both an amine and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine typically involves the reaction of 2-ethoxyphenol with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol. This intermediate is then reacted with 2-methoxyethanamine under controlled conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dimethylformamide and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis[2-(2-ethoxyphenoxy)ethyl]amine hydrochloride
  • N-[2-(4-ethoxyphenoxy)ethyl]-2-propanamine oxalate
  • N-[2-(2-ethoxyphenoxy)ethyl]-4-phenoxy-1-butanamine hydrochloride

Uniqueness

N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[2-(2-ethoxyphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.C2H2O4/c1-3-16-12-6-4-5-7-13(12)17-11-9-14-8-10-15-2;3-1(4)2(5)6/h4-7,14H,3,8-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTZSAQEHUYSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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